molecular formula C10H19Cl2N3O B1402598 1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride CAS No. 1361115-23-2

1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride

Cat. No.: B1402598
CAS No.: 1361115-23-2
M. Wt: 268.18 g/mol
InChI Key: CLTLNXSMFXXBGV-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring and the introduction of the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and alcohols under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile or electrophile employed.

Scientific Research Applications

1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(4-methyl-piperidin-4-yl)-2H-pyrazol-3-ol
  • 2-Methyl-5-(4-methyl-piperidin-4-yl)-2H-pyrazol-3-ol hydrochloride

Uniqueness

1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-methyl-5-(4-methylpiperidin-4-yl)-1H-pyrazol-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-10(3-5-11-6-4-10)8-7-9(14)13(2)12-8;;/h7,11-12H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTLNXSMFXXBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC(=O)N(N2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 2
1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 3
1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 4
1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 5
1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 6
1-Methyl-3-(4-methylpiperidin-4-yl)-1H-pyrazol-5-ol dihydrochloride

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